molecular formula C9H22N4O5 B7960389 dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate

dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate

Cat. No.: B7960389
M. Wt: 266.30 g/mol
InChI Key: RNGYMUAQJXAULP-KLXURFKVSA-N
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Description

Dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate is a compound of interest due to its complex structure and potential applications in various scientific fields. This compound is characterized by its dihydrate form, meaning it includes two water molecules in its crystalline structure. The compound's molecular structure suggests it could be involved in a wide range of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate typically involves multiple steps, starting with the preparation of the appropriate pentanoate derivative. The process may include:

  • Amidation: : The initial step often involves converting the pentanoate to an amide derivative through a reaction with ammonium hydroxide or a similar reagent.

  • Carbamimidation: : Introducing the carbamimidamido group typically requires the use of reagents like cyanamide or guanidine derivatives under controlled conditions.

  • Acetylation: : Adding the acetamidopentanoate group can be done using acetic anhydride or similar reagents in the presence of a catalyst.

Industrial Production Methods: : Industrial production methods scale up the lab-based synthetic routes. These methods often involve continuous flow reactors to manage the reaction kinetics and ensure consistent product quality. The synthesis would be closely monitored for temperature, pH, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group or the carbamimidamido group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions may target the carbamimidamido group to convert it to a simpler amine. Reagents like lithium aluminum hydride are typically used.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the acetamido group, where nucleophiles such as hydroxide ions or halides may replace existing substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Nucleophiles: : Hydroxide ions, halides

Major Products

  • Oxidation: : Products may include higher oxidation states of the original compound, potentially forming ketones or carboxylic acids.

  • Reduction: : Reduced forms such as primary amines or secondary amines.

  • Substitution: : New derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate finds applications in several scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis and reaction mechanism studies.

  • Biology: : Investigated for its potential interactions with proteins and enzymes. It can serve as a model compound for studying amide and carbamimidamido group chemistry in biological systems.

  • Medicine: : Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

  • Industry: : Its robust chemical properties make it suitable for use in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

Mechanism: : The compound's mechanism of action is likely rooted in its ability to interact with biological macromolecules. The carbamimidamido and acetamidopentanoate groups can form hydrogen bonds and engage in various non-covalent interactions with proteins and nucleic acids.

Molecular Targets and Pathways: : Potential targets include enzymes involved in nitrogen metabolism, proteases, and other proteins with active sites capable of binding to the compound. The pathways affected may include amino acid biosynthesis and degradation, protein folding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-5-aminopentanoate: : Lacks the carbamimidamido group but shares structural similarities.

  • Methyl (2S)-5-carbamimidamido-2-aminohexanoate: : A homologous compound with an extra carbon in the chain.

Uniqueness

  • The presence of both the carbamimidamido and acetamidopentanoate groups makes dihydrate methyl (2S)-5-carbamimidamido-2-acetamidopentanoate unique in its reactivity and potential interactions. This dual functionality is less common in similar compounds, providing a broader range of chemical and biological activities.

Properties

IUPAC Name

methyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O3.2H2O/c1-6(14)13-7(8(15)16-2)4-3-5-12-9(10)11;;/h7H,3-5H2,1-2H3,(H,13,14)(H4,10,11,12);2*1H2/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGYMUAQJXAULP-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)OC.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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